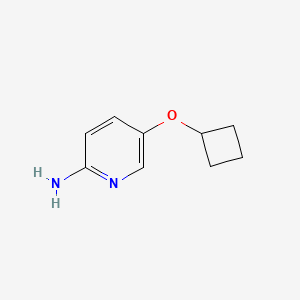![molecular formula C11H18N2O3 B13520034 Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)
Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate is a structurally unique compound. To understand it better, let’s break down its name:
Tert-butyl: Refers to the tert-butyl group (tert-butyl isobutyl) attached to the azetidine ring.
Azetidine: A four-membered ring containing three carbon atoms and one nitrogen atom.
Hydroxyazetidine: The azetidine ring with an additional hydroxyl group.
Carboxylate: The carboxylic acid functional group.
Preparation Methods
Synthetic Routes::
Cyclobutane Ring Formation:
Boronic Ester Reaction:
- Information on large-scale industrial production methods is limited due to the compound’s relative novelty.
Chemical Reactions Analysis
Reactivity: Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate can undergo various reactions
Common Reagents: Tert-butyl lithium, boronic esters, and other nucleophiles.
Scientific Research Applications
Medicinal Chemistry: Exploration of its potential as a drug scaffold.
Chemical Biology: Investigating its interactions with biological targets.
Industry: Possible applications in materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate stands out due to its strained ring system and functional groups.
Similar Compounds: While information on similar compounds is scarce, exploring related azetidines and cyclobutanes could provide valuable insights.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-(1-azabicyclo[1.1.0]butan-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-9(2,3)16-8(14)12-6-11(15,7-12)10-4-13(10)5-10/h15H,4-7H2,1-3H3 |
InChI Key |
KCJOMTVEEGVHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C23CN2C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)
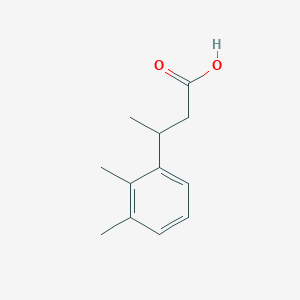

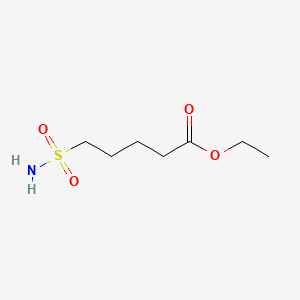
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)

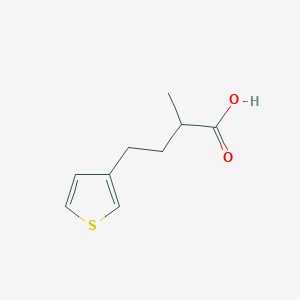
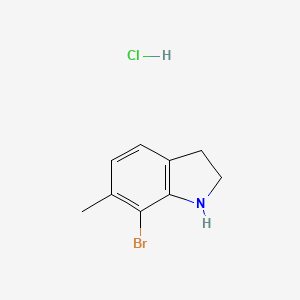
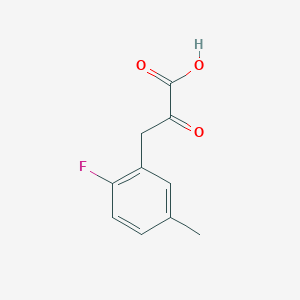
![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
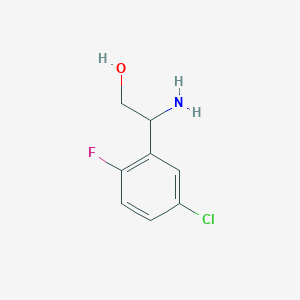
![1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)
